molecular formula C9H13ClN2O2S B3000810 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006454-14-3

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3000810
CAS No.: 1006454-14-3
M. Wt: 248.73
InChI Key: KWBMXRFVPNXHRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

    Starting Material: 1-cyclopentyl-5-methyl-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) may be used to facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is primarily related to its ability to interact with biological targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

1-cyclopentyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Uniqueness

The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications .

Properties

IUPAC Name

1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBMXRFVPNXHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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